molecular formula C22H19N5O4 B2954833 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-85-9

8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2954833
CAS No.: 896300-85-9
M. Wt: 417.425
InChI Key: VOIXFDKZHKYPEM-UHFFFAOYSA-N
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Description

This compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold, a class of heterocyclic molecules studied for their diverse pharmacological profiles. Structurally, it features:

  • 1-Methyl and 7-phenyl substituents at positions 1 and 7, respectively.
  • A 2,5-dimethoxyphenyl group at position 8, distinguishing it from analogs with other aryl/alkyl substitutions.
  • A fused imidazo-purine core, which enables interactions with biological targets like serotonin receptors and kinases .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-25-19-18(20(28)24-22(25)29)26-12-16(13-7-5-4-6-8-13)27(21(26)23-19)15-11-14(30-2)9-10-17(15)31-3/h4-12H,1-3H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXFDKZHKYPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazopurine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where a dimethoxyphenyl moiety is introduced to the imidazopurine core.

    Addition of the methyl and phenyl groups: These groups can be added through alkylation and arylation reactions, respectively.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

8-(2,5-Dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations .

Scientific Research Applications

8-(2,5-Dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs occur at position 8 (aryl/alkyl groups) and positions 1/3/7 (methyl, phenyl, or other substituents). Below is a comparative analysis:

Compound Name & Substituents Key Structural Features Biological Targets/Activities References
8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl- (Compound 3i) Fluorophenyl-piperazinylalkyl chain at position 8 Potent 5-HT1A/5-HT7 agonist; antidepressant activity in FST (2.5–5 mg/kg)
AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl)-1,3-dimethyl-) Shorter butyl chain vs. pentyl in 3i; 2-fluorophenyl 5-HT1A partial agonist; better brain penetration, antidepressant activity in mice
AZ-861 (8-(4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl)-1,3-dimethyl-) 3-Trifluoromethylphenyl vs. 2-fluorophenyl in AZ-853 Stronger 5-HT1A agonism; lipid metabolism disturbances in vivo
8-(4-Hydroxybutyl)-1-methyl-7-phenyl- (ALTA_2) Hydroxybutyl at position 8 EphB4 kinase inhibitor (IC₅₀: 2.7–2.9 μM)
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl- (Compound 70) 2-Methoxyphenyl and p-cyanophenyl groups Synthetic intermediate; no direct activity reported
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl- (CAS 728016-15-7) 2-Hydroxyphenyl at position 8; ionizable phenolic group Predicted pKa ~9.11; potential solubility challenges

Key Observations :

  • Substituent Position Matters : Fluorine at the ortho position (AZ-853) enhances 5-HT1A affinity compared to meta-trifluoromethyl (AZ-861), but the latter shows stronger functional agonism .
  • Chain Length & Flexibility : Longer alkyl chains (e.g., pentyl in 3i) improve receptor binding kinetics but may reduce metabolic stability .
  • Aryl Group Electronics : Electron-donating groups (e.g., methoxy in the target compound) could enhance π-π stacking with receptor pockets, whereas electron-withdrawing groups (e.g., trifluoromethyl) may alter binding specificity .
Pharmacological Profiles
Antidepressant Activity
  • Compound 3i : Showed dose-dependent antidepressant effects in the forced swim test (FST) at 2.5–5 mg/kg, attributed to 5-HT1A/5-HT7 receptor modulation .
  • AZ-853/AZ-861 : Both exhibited FST efficacy, but AZ-853’s superior brain penetration correlated with stronger antidepressant effects despite weaker receptor agonism .
  • Target Compound: The 2,5-dimethoxyphenyl group may enhance serotonin receptor affinity relative to mono-methoxy or halogenated analogs, though in vivo validation is needed.
Kinase Inhibition
  • ALTA_2 (8-(4-hydroxybutyl)-): Demonstrated EphB4 inhibition, suggesting the scaffold’s adaptability to kinase targets. The target compound’s dimethoxyphenyl group might sterically hinder kinase binding compared to smaller substituents .
Side Effects
  • AZ-853: Induced weight gain and α1-adrenolytic effects (hypotension), while AZ-861 caused lipid disturbances . The target compound’s methoxy groups could mitigate these effects by reducing off-target interactions.
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : Fluorinated derivatives (e.g., AZ-861, logD ~3.5) showed moderate blood-brain barrier penetration, while hydroxyalkyl analogs (e.g., ALTA_2) had reduced CNS uptake due to higher polarity .
  • Metabolic Stability : Piperazinylalkyl derivatives (e.g., 3i) exhibited moderate stability in human liver microsomes (HLM), whereas methoxyaryl groups (as in the target compound) may slow oxidative metabolism .
  • Solubility : Hydroxyphenyl derivatives (e.g., CAS 728016-15-7) have predicted aqueous solubility challenges (pKa ~9.11), whereas methoxy groups in the target compound could improve solubility via hydrogen bonding .

Biological Activity

8-(2,5-Dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound classified under imidazopurines. This compound exhibits a unique structure characterized by the presence of a dimethoxyphenyl group, a methyl group, and a phenyl group attached to an imidazopurine core. Its potential biological activities have garnered attention in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. It is known to inhibit specific enzyme activities by binding to their active sites, thus blocking substrate access. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as apoptosis induction in cancer cells. The compound's mechanism suggests potential applications in cancer therapy and other therapeutic areas.

Pharmacological Properties

Research indicates that derivatives of imidazopurine compounds, including 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibit significant pharmacological properties:

  • Antidepressant Activity : Studies have shown that similar compounds demonstrate antidepressant-like effects in animal models. For example, related derivatives were evaluated for their activity in the forced swim test (FST), indicating their potential as antidepressants through serotonin receptor modulation .
  • Anticancer Potential : The compound is being investigated for its ability to inhibit pathways involved in cancer cell proliferation. Its structural features suggest it may interfere with tumor growth by targeting specific enzymes linked to cancer metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazopurine derivatives:

  • Study on Antidepressant-Like Effects : A study conducted on two novel derivatives (AZ-853 and AZ-861) showed they exhibited antidepressant-like activity mediated by 5-HT1A receptor activation. The findings indicated that these compounds could serve as potential antidepressants with distinct pharmacokinetic profiles .
  • Anticancer Research : Preliminary investigations into the anticancer properties of similar compounds revealed their capacity to inhibit specific cancer cell lines. These studies highlight the necessity for further research into their mechanisms and therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeCompoundEffect DescriptionReference
AntidepressantAZ-853Induces antidepressant-like effects in FST
AntidepressantAZ-861Exhibits strong agonistic action at serotonin receptors
Anticancer8-(2,5-dimethoxyphenyl) derivativeInhibits cancer cell proliferation

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